molecular formula C6H13NO7 B1595326 1-Deoxy-1-nitro-D-galactitol CAS No. 20971-06-6

1-Deoxy-1-nitro-D-galactitol

Cat. No.: B1595326
CAS No.: 20971-06-6
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-KCDKBNATSA-N
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Description

Significance within Carbohydrate Chemistry and Nitro Sugar Derivatives

In carbohydrate chemistry, 1-deoxy-1-nitro-D-galactitol serves as a key intermediate in the synthesis of various biologically important compounds. cdnsciencepub.com The nitromethane (B149229) condensation with an appropriate aldose, such as D-lyxose, is a fundamental method for its preparation. evitachem.comcdnsciencepub.comcdnsciencepub.com This reaction allows for the extension of the carbon chain of the parent sugar and introduces the versatile nitro group.

Nitro sugars, as a class, are found in some natural products and often exhibit interesting biological activities, including antimicrobial and anticancer properties. nih.govacs.org The study of synthetic nitro sugars like this compound provides valuable insights into the structure-activity relationships of this class of compounds.

Contextualization within the Galactitol Family of Polyols

This compound is a derivative of galactitol (also known as dulcitol), a six-carbon sugar alcohol. ebi.ac.uk Galactitol is the reduction product of galactose. ebi.ac.uk Unlike its parent sugar, galactose, which exists in cyclic hemiacetal forms, galactitol is an open-chain polyol.

The addition of the 1-deoxy-1-nitro group significantly alters the chemical properties of the galactitol backbone. While galactitol itself has limited biological activity, its derivatives, such as this compound, can interact with specific enzymes. nih.gov For example, some galactitol derivatives have been investigated for their effects on enzymes like Mg2+-ATPase. nih.gov

The study of this compound within the broader context of the galactitol family helps researchers understand how specific functional groups influence the biological and chemical behavior of polyols. This knowledge is crucial for the rational design of new therapeutic agents and biochemical probes.

Overview of Academic Research Trajectories and Future Prospects

Academic research on this compound has primarily focused on its synthetic utility and its potential as a glycosidase inhibitor. evitachem.comcdnsciencepub.comcdnsciencepub.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a wide range of biological processes. rsc.orggoogle.com Inhibitors of these enzymes have therapeutic potential for treating diseases such as diabetes, viral infections, and lysosomal storage disorders like Fabry's disease. rsc.orgnih.gov

The synthesis of this compound and its analogs allows for the exploration of structure-activity relationships, aiming to develop potent and selective glycosidase inhibitors. ox.ac.uk For example, modifications to the stereochemistry or the addition of other functional groups can significantly impact the inhibitory activity and selectivity. cdnsciencepub.com

Future research is likely to continue exploring the therapeutic potential of this compound and other nitro sugars. neu.edunih.govscispace.comresearchgate.net This includes the design and synthesis of new derivatives with improved pharmacological properties. chemsynlab.combiosynth.com There is also growing interest in the biological roles of nitro compounds in general, and nitro sugars represent a promising class of molecules for further investigation. nih.govresearchgate.netnih.gov The development of more efficient and stereoselective synthetic methods will be crucial for advancing this field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308707
Record name 1-Deoxy-1-nitro-D-galactitol
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20971-06-6
Record name 1-Deoxy-1-nitro-D-galactitol
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Record name 1-Deoxy-1-nitro-D-galactitol
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Record name 1-Deoxy-1-nitro-D-galactitol
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Record name 1-deoxy-1-nitro-D-galactitol
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Advanced Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Approaches to 1-Deoxy-1-nitro-D-galactitol

The foundational method for the synthesis of 1-deoxy-1-nitroalditols is the Fischer-Sowden synthesis, a chain extension reaction for aldoses. This reaction, an adaptation of the Henry (nitroaldol) reaction, involves the condensation of an aldose with nitromethane (B149229) in the presence of a base. wikipedia.orgencyclopedia.pub Historically, this approach was applied to D-galactose to produce a mixture of the epimeric 1-deoxy-1-nitroheptitols, D-glycero-D-gulo-heptitol and D-glycero-D-talo-heptitol. acs.org While effective for chain elongation, these early methods often resulted in mixtures of epimers that were challenging to separate, and the stereochemical control was limited. The reaction between D-galactose and nitromethane in the presence of an alkaline catalyst like sodium methoxide (B1231860) yields the corresponding epimeric deoxynitroheptitols. researchgate.net This classical approach laid the groundwork for all subsequent synthetic strategies.

Contemporary and Optimized Synthetic Pathways

Modern synthetic efforts have focused on refining the classical nitroaldol condensation to improve yield, stereoselectivity, and substrate scope. These advancements include the use of alternative precursors and a deeper understanding of the reaction mechanism to control the stereochemical outcome.

The Henry reaction remains the most prominent and versatile method for synthesizing this compound. encyclopedia.pub Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org In carbohydrate synthesis, it is used to extend the carbon chain of an aldose by one unit. cdnsciencepub.comsemanticscholar.org The open-chain aldehyde form of a sugar reacts with the nitronate anion, generated by deprotonating nitromethane with a base, to form a β-nitro alcohol. youtube.com The resulting nitroalditols are valuable intermediates, as the nitro group can be reduced to an amine or converted back to a carbonyl via the Nef reaction. wikipedia.orgencyclopedia.pub

The mechanism of the Henry reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of the aldehyde form of the sugar. The subsequent protonation of the resulting alkoxide yields the 1-deoxy-1-nitroalditol. wikipedia.org All steps of the reaction are reversible, which can complicate the stereochemical outcome. wikipedia.org

A significant challenge in the Henry reaction is controlling stereoselectivity. wikipedia.org The addition of the nitronate to the chiral aldehyde creates a new stereocenter, leading to the formation of two epimers. youtube.com In the case of the synthesis from D-lyxose, the two possible epimers are this compound and 1-Deoxy-1-nitro-D-talitol. cdnsciencepub.com

The ratio of the resulting epimers is influenced by several factors, including the structure of the starting sugar, the base employed, solvent, and reaction temperature. wikipedia.orgpnas.org While simple bases like sodium methoxide are commonly used, they often provide low diastereoselectivity. cdnsciencepub.comresearchgate.net Research has explored the use of various catalysts, including chiral metal complexes and organocatalysts, to achieve higher levels of enantio- and diastereoselectivity in Henry reactions, although this is more common in non-carbohydrate systems. wikipedia.orgpsu.eduorganic-chemistry.org For carbohydrate substrates, the inherent chirality of the sugar molecule itself exerts a significant influence on the stereochemical course of the reaction, a phenomenon known as substrate-controlled stereoselection. pnas.org However, the formation of product mixtures is common, often necessitating chromatographic separation. semanticscholar.org

A highly effective and widely cited pathway to this compound involves the use of the aldopentose D-lyxose as the starting material. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction represents a one-carbon chain extension. The condensation of D-lyxose with nitromethane using sodium methoxide as the base primarily yields the sodium salt of this compound, which precipitates from the reaction mixture. This precipitation drives the equilibrium towards the galacto-configured product, resulting in high stereoselectivity. cdnsciencepub.com A smaller amount of the C-2 epimer, 1-Deoxy-1-nitro-D-talitol, typically remains in solution. cdnsciencepub.com This method provides a direct and efficient route to the desired product in high purity after deionization and crystallization. cdnsciencepub.comcdnsciencepub.com

Table 1: Synthesis of this compound via Henry Reaction with D-lyxose

Precursor Base Solvent Product(s) Yield Reference(s)
D-lyxose Sodium methoxide Methanol (B129727) This compound and 1-Deoxy-1-nitro-D-talitol 96% (precipitated sodium salts, primarily galactitol) cdnsciencepub.com
D-lyxose Sodium methoxide Methanol This compound Not specified researchgate.netcdnsciencepub.com

Reductive amination is a powerful method for forming amines from carbonyl compounds. harvard.edu However, it is not a direct route for the synthesis of 1-deoxy-1-nitroalditols. Instead, reductive amination is more commonly employed in subsequent transformations of nitroalditols or in the synthesis of related imino sugar analogues.

One related, albeit indirect, synthetic strategy involves a two-step process: first, the reductive amination of a suitable keto-sugar or aldehyde with an amine (e.g., ammonia) and a reducing agent (e.g., sodium cyanoborohydride) to form an amino alditol. The resulting amino group could then potentially be converted into a nitro group through nitrosation followed by oxidation. This multi-step sequence is less common and more complex than the direct Henry condensation.

More frequently, the nitroalditol itself serves as a precursor for intramolecular reductive amination. In these syntheses, the nitro group is first reduced to an amine, which then reacts with a carbonyl group at the other end of the chain (often generated by oxidation of a primary alcohol) to form a cyclic imine that is subsequently reduced to a polyhydroxylated piperidine (B6355638) (an imino sugar). psu.edu This demonstrates the synthetic utility of nitroalditols as precursors to other important classes of carbohydrate mimetics rather than a method for their direct formation.

An alternative, though less common, approach to nitro-sugars involves the direct nitration of a sugar or its derivative. For the synthesis of the L-enantiomer, 1-Deoxy-1-nitro-L-galactitol, one reported method involves the nitration of galactitol (the sugar alcohol derived from galactose) with nitric acid. chemsynlab.com This process would be followed by subsequent reduction steps to yield the final nitroalditol. chemsynlab.com This strategy avoids the carbon-carbon bond formation step of the Henry reaction, instead focusing on the direct introduction of the nitro functionality onto a pre-existing six-carbon skeleton. However, such direct nitration methods can suffer from a lack of regioselectivity and harsh reaction conditions, which may lead to side reactions and degradation of the carbohydrate backbone. Consequently, the Henry condensation remains the more widely adopted and controlled method for the synthesis of this compound.

Base-Catalyzed Addition Mechanisms and Stereoselectivity

Reductive Amination Routes for Nitroalditol Formation

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The Henry reaction is inherently regioselective. The reaction specifically occurs at the aldehyde functional group of the sugar, as the nitronate anion selectively attacks the most electrophilic carbonyl carbon. This ensures that the new carbon-carbon bond and the subsequent nitro-alcohol functionality are formed exclusively at the C1 position of the resulting hexitol.

Stereochemical Control: A significant challenge in the synthesis of this compound is controlling the stereochemistry at the newly formed chiral center (C2). The attack of the planar nitronate anion on the aldehyde can occur from two different faces, leading to the formation of two epimers: this compound and 1-Deoxy-1-nitro-D-talitol. cdnsciencepub.com

However, the reaction exhibits a high degree of diastereoselectivity. The condensation of D-lyxose with nitromethane using sodium methoxide as a catalyst predominantly yields the D-galactitol isomer. Research indicates that the initial mixture of the precipitated sodium salts consists of approximately 96% this compound and only 4% of its C2 epimer, 1-deoxy-1-nitro-D-talitol. cdnsciencepub.com This inherent stereoselectivity simplifies the purification process, as the major product can be isolated in high purity through crystallization.

The stereochemical outcome can be rationalized by steric and electronic effects in the transition state, where the existing chiral centers of the D-lyxose molecule direct the approach of the incoming nucleophile. The configuration of the resulting this compound has been confirmed using techniques like optical rotatory dispersion (O.R.D.), which shows a positive Cotton effect characteristic of C-nitro glycitols with an S-configuration at C-2. cdnsciencepub.com

Stereochemical Outcome of the Henry Reaction with D-lyxose
ProductConfiguration at C2Proportion in Initial Product Mixture (%)Reference
This compoundS96 cdnsciencepub.com
1-Deoxy-1-nitro-D-talitolR4 cdnsciencepub.com

Reaction Yield Optimization and Scale-Up Considerations in Laboratory and Pilot-Scale Synthesis

Reaction Yield Optimization: The yield of this compound is dependent on reaction conditions and purification efficiency. In a typical laboratory synthesis, the condensation of D-lyxose (15 g) with nitromethane in the presence of sodium methoxide, followed by deionization and crystallization from methanol, can yield 12.2 g of pure, crystalline this compound. cdnsciencepub.com

Key factors for optimizing the yield include:

Base and Solvent: The choice of base and solvent system is critical. Sodium methoxide in methanol is a commonly used and effective combination. cdnsciencepub.com

Temperature: The reaction is typically performed at controlled temperatures to minimize side reactions. The crystallization step is often carried out at low temperatures (e.g., 5 °C) to maximize the recovery of the crystalline product. cdnsciencepub.com

Purification: The high diastereoselectivity of the initial reaction is advantageous. The major D-galactitol epimer is less soluble than the D-talitol epimer, allowing for efficient separation and purification by fractional crystallization. cdnsciencepub.com Multiple recrystallizations can be performed to achieve high purity. cdnsciencepub.com

Scale-Up Considerations: Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges.

Mixing and Heat Transfer: The Henry reaction is exothermic. On a larger scale, efficient mixing and heat management are crucial to maintain a consistent reaction temperature and prevent runaway reactions or the formation of byproducts.

Purification Method: While laboratory-scale purification relies heavily on crystallization and column chromatography, these methods can be impractical and costly for large-scale production. google.com The separation of the C2 epimers, although one is present in a much smaller quantity, remains a critical step. Developing robust, scalable crystallization protocols is essential for achieving the desired purity on a larger scale. semanticscholar.org

Materials Handling: Handling large quantities of nitromethane, a flammable and potentially explosive compound, requires stringent safety protocols and specialized equipment.

Process Control: Maintaining optimal pH and reaction concentrations throughout the process is more challenging on a large scale and requires sophisticated process control systems to ensure consistent yield and purity.

Summary of Synthesis and Yield Data
Starting MaterialKey ReagentsProductReported YieldScaleReference
D-lyxoseNitromethane, Sodium MethoxideThis compound~81% (crystalline product from starting sugar)Laboratory (15 g) cdnsciencepub.com
L-arabinoseNitromethane, Sodium Methoxide1-deoxy-1-nitro-L-glucitol & 1-deoxy-1-nitro-L-mannitolApproximately equal proportionsLaboratory (100 g) semanticscholar.orggoogle.com

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies

Chemical Reactions Involving the Nitro Group

The nitro group is the most reactive site for many transformations of 1-Deoxy-1-nitro-D-galactitol, serving as a precursor to other important functional groups through oxidation and reduction pathways.

The oxidation of 1-deoxy-1-nitroalditols can be channeled to yield corresponding aldoses. A notable method is the oxidative degradation with hydrogen peroxide, a reaction catalyzed by molybdate (B1676688) ions. chempap.orgchempap.org This process has been shown to effectively convert 1-deoxy-1-nitroalditols into their higher aldose counterparts. chempap.org While direct oxidation studies on this compound are not extensively detailed in the provided results, the behavior of analogous nitroalditols suggests similar pathways are likely. For instance, the oxidative decomposition of the sodium salt of this compound is known to yield the corresponding aldohexose. chempap.org

In a related reaction, D-galactose phenylhydrazone, which shares a C=N linkage similar to the salt form of this compound, undergoes degradation with hydrogen peroxide in the presence of molybdate ions to produce D-lyxose in significant yields. chempap.orgchemicalpapers.com Furthermore, under specific conditions, 2,6-anhydro-1-deoxy-1-nitro-D-galactitol, a cyclic derivative, can be prepared from this compound. chempap.org This anhydro derivative can then undergo oxidative degradation to yield D-lyxose. chempap.orgchemicalpapers.com

The reduction of the nitro group in this compound and related nitroalditols is a cornerstone reaction for the synthesis of amino derivatives, often referred to as glycamines. Polarographic studies have detailed the electrochemical reduction mechanism, which occurs in two distinct steps. The first is a four-electron reduction of the nitro group (—NO₂) to a hydroxylamine (B1172632) derivative (—NHOH), followed by a two-electron reduction of the hydroxylamine group to the final amine (—NH₂). chempap.org

Catalytic hydrogenation is a highly effective and stereocontrolled method for converting nitro sugars and their derivatives into amino sugars. This method selectively reduces the nitro group without affecting other functionalities in the molecule. While specific data for this compound is limited, extensive research on its isomer, 1-Deoxy-1-nitro-D-mannitol, provides valuable insight into the catalysts and conditions used. Common catalysts include palladium on carbon (Pd/C) and Raney nickel, typically under hydrogen pressures of 30–50 psi. These reactions generally provide high yields of the corresponding amino derivative.

Table 1: Hydrogenation Efficiency for Nitroalditol Reduction (Data from 1-Deoxy-1-nitro-D-mannitol)
CatalystH₂ Pressure (psi)Yield (%)
5% Pd/C4078
Raney Nickel5082
Platinum Oxide3065

The modified Nef reaction is a pivotal transformation used to convert nitroalditol derivatives into aminodeoxy sugars. researchgate.netcdnsciencepub.com In the context of this compound, this reaction is typically performed on an intermediate, 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol, which is synthesized from the parent nitroalditol via acetylation and subsequent reaction with methanolic ammonia (B1221849). researchgate.netcdnsciencepub.comcdnsciencepub.com

The application of the modified Nef reaction to a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol and its C-2 epimer, 2-acetamido-1,2-dideoxy-1-nitro-D-talitol, yields the corresponding 2-acetamido-2-deoxyglycoses. cdnsciencepub.comcdnsciencepub.com These products, 2-acetamido-2-deoxy-D-galactose and 2-acetamido-2-deoxy-D-talose, can then be hydrolyzed with acid to afford the final amino sugars, 2-amino-2-deoxy-D-galactose hydrochloride and 2-amino-2-deoxy-D-talose hydrochloride. cdnsciencepub.comcdnsciencepub.com This synthetic sequence, starting from D-lyxose and proceeding through this compound, represents a key pathway for producing valuable amino sugars. cdnsciencepub.com

Table 2: Synthesis of Aminodeoxyglycoses via Modified Nef Reaction cdnsciencepub.comcdnsciencepub.com
Starting MaterialKey IntermediateNef Reaction SubstrateFinal ProductOverall Yield from D-lyxose (%)
D-lyxoseThis compound2-acetamido-1,2-dideoxy-1-nitro-D-talitol2-acetamido-2-deoxy-D-talose41 cdnsciencepub.com
D-lyxoseThis compound2-acetamido-1,2-dideoxy-1-nitro-D-galactitol2-acetamido-2-deoxy-D-galactose28 cdnsciencepub.com

Reduction Reactions to Amino Derivatives (e.g., Glycamines)

Catalytic Reduction Methodologies

Reactivity of Hydroxyl Groups and Selective Derivatization

The five hydroxyl groups of this compound offer numerous sites for derivatization, enabling the synthesis of a wide range of modified structures. Protecting these hydroxyls is often a necessary step to control reactivity at other sites of the molecule.

Esterification, particularly acetylation, is a common and crucial reaction for this compound. The hydroxyl groups are readily acetylated to form ester derivatives. A key example is the conversion of this compound to 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol. researchgate.netcdnsciencepub.comresearchgate.net This peracetylated compound serves as a vital intermediate for subsequent reactions, such as the introduction of an acetamido group at the C-2 position by reacting it with methanolic ammonia. researchgate.netcdnsciencepub.comcdnsciencepub.com The acetylation is also applied to related structures, such as 1,6-dideoxy-1-nitro-D-galactitol, to facilitate further transformations. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Table 3: Acetylation of this compound
Starting MaterialReagentProductReference
This compoundAcetic Anhydride / Sulfuric Acid2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol cdnsciencepub.com

While specific examples of ether formation directly on this compound were not found in the search results, the presence of multiple hydroxyl groups makes etherification a chemically feasible derivatization. Standard Williamson ether synthesis conditions or other methods commonly used in carbohydrate chemistry could likely be applied to form ether derivatives, provided that appropriate protecting group strategies are employed to ensure selectivity.

Protection and Deprotection Strategies in Multistep Syntheses

In the course of multistep syntheses involving this compound, the strategic protection and deprotection of its multiple hydroxyl groups are of paramount importance to achieve regioselectivity and to prevent unwanted side reactions. A variety of protecting groups, commonly employed in carbohydrate chemistry, can be adapted for this purpose.

One notable example is the use of acetal (B89532) protecting groups. In the synthesis of L-galactosaminuronic acid from L-xylose, an intermediate, 1-deoxy-1-nitro-L-galactitol, is utilized. cjnmcpu.comcjnmcpu.com In a similar context, the hydroxyl groups at the C4 and C6 positions of a galactopyranoside derivative were protected as a benzylidene acetal. cjnmcpu.com This strategy allows for the selective manipulation of the remaining hydroxyl groups. The formation of such acetals is typically achieved by reacting the polyol with benzaldehyde (B42025) dimethyl acetal in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid. cjnmcpu.com Deprotection of the benzylidene acetal can be accomplished under acidic conditions, for instance, with 80% aqueous acetic acid, although in some cases, this can be inefficient. cjnmcpu.com

Another widely used strategy for the protection of hydroxyl groups in polyols is the formation of silyl (B83357) ethers. chemistryscore.comlibretexts.orgthieme-connect.dewikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The choice of the silyl group influences the stability of the resulting silyl ether, allowing for orthogonal protection strategies. For instance, TMS ethers are readily cleaved under mildly acidic conditions, while the bulkier TBDMS and TIPS ethers are more stable and typically require fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), for removal. libretexts.org This differential stability enables the selective deprotection of specific hydroxyl groups during a synthetic sequence.

The table below summarizes common protecting groups applicable to the hydroxyl moieties of this compound and their typical deprotection conditions.

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection Conditions
AcetylAcAcetic Anhydride, PyridineNaOMe in MeOH; aq. base
BenzoylBzBenzoyl Chloride, PyridineNaOMe in MeOH; aq. base
BenzylBnBenzyl Bromide, NaHH₂, Pd/C
Benzylidene AcetalBenzaldehyde Dimethyl Acetal, p-TsOHMild acid (e.g., aq. AcOH)
Isopropylidene Acetal2,2-Dimethoxypropane, p-TsOHMild acid (e.g., aq. AcOH)
TrimethylsilylTMSTrimethylsilyl Chloride, ImidazoleK₂CO₃ in MeOH; mild acid
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl Chloride, ImidazoleTBAF in THF; strong acid
TriisopropylsilylTIPSTriisopropylsilyl Chloride, ImidazoleTBAF in THF; strong acid

Epimerization Reactions and Configurational Inversion

The stereochemistry of this compound can be altered through epimerization reactions, most notably those catalyzed by molybdate ions. These reactions are of significant interest as they provide pathways to other rare sugar configurations.

Stereochemical Changes at Specific Carbon Atoms (e.g., C-2 and C-3)

In the context of this compound, studies have been conducted on its cyclic analogue, 2,6-anhydro-1-deoxy-1-nitro-D-galactitol, to elucidate the mechanism of molybdate-catalyzed epimerization. When heated with molybdic acid, 2,6-anhydro-1-deoxy-1-nitro-D-galactitol undergoes conversion to its L-ido isomer. This transformation indicates a simultaneous inversion of configuration at both the C-2 and C-3 positions. This observation is consistent with the epimerization of D-galactose itself, which under molybdate catalysis yields not only its C-2 epimer, D-talose, but also D-gulose and D-idose, which result from inversions at other carbon centers.

The following table illustrates the stereochemical relationship between this compound and some of its potential epimers.

CompoundConfiguration at C-2Configuration at C-3Configuration at C-4Configuration at C-5
This compoundRSSR
1-Deoxy-1-nitro-D-talitolSSSR
1-Deoxy-1-nitro-D-gulitolRRSR
1-Deoxy-1-nitro-D-iditolSRSR

Intramolecular Cyclization and Anhydronitroalditol Formation

Under specific reaction conditions, this compound can undergo intramolecular cyclization to form anhydro derivatives. A prominent example is the formation of 2,6-anhydro-1-deoxy-1-nitro-D-galactitol. This cyclization can be achieved by heating an aqueous solution of this compound. This process involves the nucleophilic attack of the hydroxyl group at C-6 onto the carbon atom bearing the nitro group (C-1), with the concomitant loss of a water molecule. The resulting cyclic structure is a key intermediate for further transformations, including the aforementioned molybdate-catalyzed epimerization studies.

Cross-Coupling Reactions and Advanced Chemical Modifications

While the classical reactions of this compound are well-documented, the potential for its use in modern cross-coupling reactions represents an area of ongoing interest. The nitroalkane moiety is a versatile functional group that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions of nitroalkanes with aryl halides or triflates have emerged as a powerful tool for the synthesis of α-aryl nitroalkanes. organic-chemistry.orgresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable ligand. While specific examples with this compound are not extensively reported, the general methodology suggests a potential route for the direct arylation of the C-1 position.

Furthermore, recent advancements have demonstrated the palladium-catalyzed addition of nitroalkanes to unactivated alkenes, a reaction that forms a new carbon-carbon bond at the α-position of the nitro group. chemistryviews.org This type of reaction, if applied to a suitably protected derivative of this compound, could open up new avenues for its functionalization.

The table below lists some potential cross-coupling reactions that could be explored with this compound, based on known reactivity of simpler nitroalkanes.

Reaction TypeCoupling PartnerPotential ProductCatalyst System Example
Suzuki-Miyaura TypeArylboronic acid1-Aryl-1-deoxy-1-nitro-D-galactitol derivativePd(OAc)₂ / Ligand
Heck TypeAlkene1-Alkenyl-1-deoxy-1-nitro-D-galactitol derivativePd(OAc)₂ / Ligand
Sonogashira TypeTerminal alkyne1-Alkynyl-1-deoxy-1-nitro-D-galactitol derivativePdCl₂(PPh₃)₂ / CuI
Buchwald-Hartwig TypeAmine1-Amino-1-deoxy-1-nitro-D-galactitol derivativePd catalyst / Ligand

It is important to note that the application of these modern cross-coupling methodologies to a complex, polyhydroxylated substrate like this compound would require careful optimization of reaction conditions and protecting group strategies to ensure chemo- and regioselectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Deoxy-1-nitro-D-galactitol, providing precise information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Signal Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity in this compound. The spectrum is anticipated to display signals corresponding to the protons of the nitromethylene group (CH₂NO₂), the methine protons (CH-OH), and the primary alcohol protons (CH₂OH).

The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the hydroxyl groups. The protons on the carbon bearing the nitro group (H-1) are expected to be the most deshielded and appear at the lowest field. The remaining protons on the carbon chain (H-2 to H-6) will exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. The specific chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the chiral centers. While specific experimental data for this compound is not widely published, data from analogous nitroalditols suggest the following expected chemical shift ranges. core.ac.uk

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1a, H-1b4.5 - 4.8dd, ddJgem, Jvic
H-24.0 - 4.3m
H-33.8 - 4.1m
H-43.8 - 4.1m
H-53.7 - 4.0m
H-6a, H-6b3.6 - 3.9m

Note: This table represents expected values based on related structures and may not reflect exact experimental data.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. spectroscopyonline.com Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The carbon atom attached to the nitro group (C-1) is expected to be significantly downfield due to the strong electron-withdrawing effect of the NO₂ group. The other carbon atoms (C-2 to C-6), bonded to hydroxyl groups, will resonate in the typical range for polyols.

Carbon Assignment Expected Chemical Shift (ppm)
C-175 - 85
C-268 - 72
C-369 - 73
C-469 - 73
C-570 - 74
C-662 - 65

Note: This table represents expected values based on related structures and may not reflect exact experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of the proton network from H-1 through to H-6, allowing for a sequential walk along the carbon backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the presence of strong absorption bands corresponding to the hydroxyl (O-H) and nitro (N-O) groups. utdallas.edumeasurlabs.com

The presence of multiple hydroxyl groups leads to a very strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded systems. The C-O stretching vibrations of the alcohol groups are expected to appear in the 1000-1200 cm⁻¹ region.

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1540-1560 cm⁻¹ range and a symmetric stretch in the 1370-1385 cm⁻¹ range. spectroscopyonline.com The presence of this pair of intense bands is a clear indicator of the nitro functionality. A vendor of this compound confirms that its infrared spectrum is authentic, supporting these expected characteristic absorptions. fishersci.com

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-HStretching (H-bonded)3200 - 3600Strong, Broad
C-HStretching2850 - 3000Medium
NO₂Asymmetric Stretching1540 - 1560Strong
NO₂Symmetric Stretching1370 - 1385Strong
C-OStretching1000 - 1200Strong

Note: This table represents typical IR absorption ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

The molecular formula of this compound is C₆H₁₃NO₇, which corresponds to a molecular weight of 211.17 g/mol . fishersci.comscbt.com In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 211 or 212, respectively, would be expected.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small neutral molecules such as water (H₂O) from the polyol chain and the loss of the nitro group (NO₂) or related fragments. The cleavage of the carbon-carbon bonds would also lead to a series of smaller fragment ions, the analysis of which can help to confirm the sequence of the sugar alcohol backbone.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with very high precision. This enables the unambiguous confirmation of the elemental composition of this compound. The calculated exact mass for C₆H₁₃NO₇ is 211.06920 Da. An experimentally determined mass that closely matches this value would provide definitive proof of the molecular formula.

Ion Formula Calculated Exact Mass (Da)
[M]⁺C₆H₁₃NO₇211.06920
[M+H]⁺C₆H₁₄NO₇212.07648
[M+Na]⁺C₆H₁₃NNaO₇234.05844

Note: This table presents the calculated exact masses for potential ions of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. iucr.org It provides unequivocal proof of connectivity, stereochemistry, and the absolute configuration of chiral molecules.

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, the structural analysis of closely related compounds provides significant insight into its expected crystalline architecture. For instance, the crystal structure of 1-deoxy-1-nitro-D-altritol, an epimer of this compound, has been determined, highlighting the utility of this technique for nitroalditols. researchgate.net

The parent compound, galactitol, has been the subject of X-ray diffraction studies, revealing its conformation and hydrogen-bonding networks. researchgate.net Furthermore, the crystal structures of galactitol in complex with metal ions, such as lanthanides and alkaline earth metals, have been elucidated, demonstrating the coordination behavior of its hydroxyl groups. researchgate.netacs.org These studies on analogous compounds suggest that this compound would likely crystallize in a manner that allows for extensive hydrogen bonding, a characteristic feature of polyhydroxylated acyclic molecules.

The determination of the absolute configuration of this compound via single-crystal X-ray diffraction would involve the following key steps:

Crystal Growth: Obtaining a high-quality single crystal of the compound, typically through slow evaporation of a suitable solvent.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam to collect diffraction data. at.ua

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure and refine the atomic positions, including the use of anomalous dispersion to unambiguously establish the absolute configuration.

A hypothetical data table for a single-crystal X-ray diffraction study of this compound is presented below, based on typical parameters for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC6H13NO7
Formula Weight211.17 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)11.5
α, β, γ (°)90, 90, 90
Volume (ų)996.75
Z4
Calculated Density (g/cm³)1.405

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of this compound. The choice of technique depends on the specific analytical goal, such as purity assessment or analysis within a complex biological or chemical matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase (RP) HPLC is a commonly employed mode for such analyses. While specific methods for this compound are not extensively detailed, methods for its stereoisomers, such as 1-Deoxy-1-nitro-L-glucitol, provide a strong basis for method development. sielc.com

A typical RP-HPLC method would involve a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727), and a non-polar stationary phase, such as a C18-bonded silica (B1680970) column. nih.govshodex.com Detection can be achieved using a UV detector, as the nitro group provides a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector. For purity assessment, a gradient elution may be used to separate any potential impurities from the main compound peak. The purity is then determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Example HPLC Parameters for Purity Assessment
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Due to its high polarity and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. A common derivatization strategy for polyols is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). mdpi.comchalmers.senih.gov

The resulting per-O-trimethylsilyl derivative of this compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern of TMS derivatives of alditols is well-understood, typically involving cleavage of the carbon-carbon backbone. chalmers.se

Typical GC-MS Parameters for Derivatized this compound
ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
GC ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Oven Temperature ProgramInitial 150 °C, ramp to 280 °C at 5 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures. sielc.comcoresta.orgnih.gov LC-MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

For the analysis of this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) separation can be coupled to a mass spectrometer. sielc.com Electrospray ionization (ESI) is a suitable ionization source for this polar molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) allows for highly sensitive and selective quantification, even in the presence of co-eluting interferences.

Illustrative LC-MS/MS Parameters
ParameterCondition
LC ColumnHILIC or Reversed-Phase C18
Mobile PhaseGradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) acetate)
Ionization SourceElectrospray Ionization (ESI), negative mode
Precursor Ion (m/z)210.06 (for [M-H]⁻)
Product Ions (m/z)Fragment ions specific to the molecule's structure
Scan TypeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Electrochemical and Voltammetric Techniques

Electrochemical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of this compound. The electroactive moiety in this compound is the nitro group, which is known to be reducible. The study of the electrochemical behavior of nitro compounds is well-established, with the reduction of the nitro group often proceeding in a stepwise manner. researchgate.net

In aqueous media, the electrochemical reduction of a nitroalkane to the corresponding amine is a complex process. The initial step typically involves the formation of a nitro radical anion. Further reduction and protonation steps lead to the formation of a nitroso intermediate, then a hydroxylamine (B1172632), and finally the amine. The exact reduction potential and the number of observed voltammetric peaks depend on factors such as the pH of the solution, the electrode material, and the scan rate. psu.edu

For this compound, cyclic voltammetry could be used to determine its reduction potential. This information is useful for understanding its reactivity and for developing electrochemical sensors for its detection. The reduction potential provides a measure of the ease with which the nitro group can accept an electron.

Expected Electrochemical Data from Cyclic Voltammetry
ParameterExpected Observation
TechniqueCyclic Voltammetry (CV)
Working ElectrodeGlassy Carbon or Mercury-based electrode
ElectrolyteAqueous buffer at a specific pH
Observed ProcessIrreversible reduction of the nitro group
Cathodic Peak Potential (Epc)pH-dependent, likely in the range of -0.6 to -1.2 V vs. Ag/AgCl

The electrochemical reduction of 1-deoxy-1-nitroalditols has also been utilized for synthetic purposes, for example, in the preparation of the corresponding 1-amino-1-deoxyalditols (glycamines). mdpi.com

Differential Pulse Voltammetry (DPV) in Biochemical Monitoring

Differential Pulse Voltammetry (DPV) is a highly sensitive electroanalytical technique used to study the redox properties of electroactive species. While direct DPV studies on this compound are not extensively documented in publicly available literature, the application of this technique to its stereoisomer, 1-Deoxy-1-nitro-D-mannitol (DN-Man), provides significant insights into the potential utility for the galactitol analogue.

DPV has been effectively employed to monitor the transport of DN-Man across the blood-brain barrier (BBB). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The nitro group (-NO₂) in the molecule serves as an electroactive label, which can be reduced at a specific potential, generating a measurable current. The key principle of DPV involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. The current is sampled twice, just before the pulse and at the end of the pulse, and the difference between these two currents is plotted against the base potential. This method enhances the signal-to-noise ratio compared to other voltammetric techniques, allowing for very low detection limits.

Research on DN-Man has demonstrated its utility as a voltammetric reagent for real-time monitoring of BBB permeability. The compound is detectable at low concentrations, which is critical for studying subtle changes in biological transport processes. The electrochemical reduction of the nitro group is the basis for this detection. Given the structural similarity and the presence of the same electroactive nitro group, it is projected that this compound would exhibit analogous behavior, making DPV a viable method for its quantification in biological or chemical systems. The precise reduction potential would likely differ slightly due to the stereochemical differences between the mannitol (B672) and galactitol isomers, which can influence the local chemical environment of the nitro group.

Table 1: DPV Application for Nitro-Alditol Monitoring (based on 1-Deoxy-1-nitro-D-mannitol)

Parameter Finding Reference
Analyte 1-Deoxy-1-nitro-D-mannitol (DN-Man) sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Technique Differential Pulse Voltammetry (DPV) sigmaaldrich.comscientificlabs.co.uk
Application Monitoring blood-brain barrier (BBB) transport sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Basis of Detection Electrochemical reduction of the nitro group

| Noted Advantage | Allows for real-time measurements of concentration | |

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can also shed light on the kinetics of electron transfer reactions.

While direct CV characterization of this compound is not prominently featured in available research, related studies offer a framework for its potential electrochemical profile. For instance, CV has been utilized to study copper(I) complexes with glycoligands derived from D-galactitol. researchgate.net In such studies, the electrochemical behavior of the central metal ion is probed, and the voltammogram provides data on the stability of the complex and the redox potentials of the Cu(I)/Cu(II) couple. researchgate.net

Furthermore, CV is a key method for studying enzymatic reactions involving sugar alcohols. The activity of immobilized galactitol dehydrogenase, an enzyme that acts on galactitol, has been demonstrated using cyclic voltammetry. researchgate.net In this experimental setup, the enzyme catalyzes the oxidation of galactitol in the presence of the cofactor NAD⁺, and CV is used to monitor the electrochemical signal of a redox mediator that shuttles electrons from the product NADH. researchgate.net This indirect approach allows for the characterization of the enzyme's catalytic activity towards its substrate.

For this compound itself, a CV analysis would be expected to reveal the electrochemical signature of the nitro group. The reduction of the nitro group is typically an irreversible process in aqueous media, leading to the formation of hydroxylamine and subsequently amine functionalities. The peak potential of this reduction would be a characteristic feature of the molecule.

Table 2: Representative CV Data for Related Systems

System Redox Process Investigated Technique Reference
Copper(I) complex with a 1,5-anhydro-2-deoxy-3,4-di-O-(2-picolyl)-d-galactitol ligand Cu(I)/Cu(II) redox couple Cyclic Voltammetry researchgate.net
Galactitol Dehydrogenase Enzymatic oxidation of galactitol (indirectly via mediator) Cyclic Voltammetry researchgate.net

Biological Activity, Biochemical Pathways, and Biomedical Research Applications

Investigation of Blood-Brain Barrier (BBB) Permeability and Transport Dynamics

There is no specific research documented in the reviewed sources regarding the investigation of Blood-Brain Barrier (BBB) permeability using 1-Deoxy-1-nitro-D-galactitol. Studies on related isomers, however, provide insight into the methodologies that could be applied.

A key methodology for studying BBB transport involves the use of voltammetric reagents. Techniques like differential pulse voltammetry (DPV) can monitor the concentration of specific molecules that cross the BBB in real-time. This is achieved by using a compound that is electrochemically active, allowing for its detection at very low concentrations.

While this technique has not been documented for this compound, its isomer, 1-Deoxy-1-nitro-D-mannitol, is utilized as a voltammetric reagent in DPV to monitor BBB transport. chemsynlab.com This application for a closely related molecule suggests that nitroalditols as a class of compounds have the potential for such electrochemical detection methods in biomedical research.

Specific insights into the transport mechanisms of this compound across biological barriers are not available in the current body of research. The class of compounds to which it belongs, 1-deoxy-1-nitroalditols, are subjects of ongoing biochemical research which may, in the future, elucidate these pathways. researchgate.netpublish.csiro.auchem.sk

Methodologies for Monitoring BBB Crossing (e.g., Voltammetric Reagents)

Antimicrobial Activity Research

Preliminary information suggests that this compound may possess antimicrobial properties, although detailed research and comprehensive data are limited.

This compound has been noted for its potential antibacterial properties. It is considered to have a role in the development of new antibiotics, though specific data on the bacterial strains it may be effective against or its mechanism of antibacterial action are not detailed in the available literature. Chemical suppliers also list the compound in the context of screening for anti-microbial activity. chemicalregister.com

There is no specific information available in the reviewed scientific literature concerning studies on the antiviral properties of this compound against any particular viral strains. While the broader category of nucleoside and sugar derivatives is a significant area of antiviral drug research, direct evidence linking this specific compound to antiviral activity is currently undocumented.

Evaluation as an Antibacterial Agent

Enzyme Inhibition Studies and Mechanistic Research

Detailed studies focusing on the enzyme inhibitory effects of this compound are not prominently featured in the scientific literature. While related compounds, such as other galactose derivatives and isomers, are known enzyme inhibitors, this specific activity has not been documented for this compound.

Mechanistic research on this compound has primarily focused on its chemical synthesis, where it serves as a known intermediate. researchgate.netevitachem.comresearchgate.netcdnsciencepub.com For instance, it can be synthesized from D-lyxose and nitromethane (B149229) and subsequently used to produce other amino sugars like 2-acetamido-2-deoxy-D-talose. evitachem.comcdnsciencepub.com However, research into its biological mechanisms of action remains an area for future investigation.

Serine Protease Inhibitory Activity

Research into the biological activities of nitrated sugar alcohols has revealed potential interactions with various enzyme classes. Specifically, the L-isomer of 1-deoxy-1-nitro-galactitol has been identified as an inhibitor of serine protease activity. biosynth.com Serine proteases are a major class of enzymes involved in a vast range of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them a key target for therapeutic inhibitors.

Studies have noted that 1-deoxy-1-nitro-L-galactitol shows potential as an inhibitor of nafamostat, which is itself a synthetic serine protease inhibitor used in clinical settings. biosynth.com This suggests that the nitro-alditol structure may interact with the active site of certain serine proteases, interfering with their catalytic function. While this activity has been documented for the L-isomer, further research is required to determine if this compound exhibits similar or stereospecific inhibitory properties.

CompoundTarget Enzyme ClassNoted ActivitySource
1-Deoxy-1-nitro-L-galactitolSerine ProteaseInhibitory activity demonstrated; potential inhibitor of nafamostat. biosynth.com

Glutaminyl Cyclase Inhibitory Activity

In addition to serine protease inhibition, 1-deoxy-1-nitro-L-galactitol has been shown to inhibit the activity of glutaminyl cyclase. biosynth.com This enzyme is responsible for the post-translational modification of N-terminal glutamine residues into pyroglutamic acid, a critical step in the maturation of many peptide hormones and neuropeptides. The inhibition of glutaminyl cyclase is a research area of interest for its potential to modulate the activity of these signaling molecules. The inhibitory profile of the D-isomer, this compound, against this enzyme has not been extensively detailed in available research.

CompoundTarget Enzyme ClassNoted ActivitySource
1-Deoxy-1-nitro-L-galactitolGlutaminyl CyclaseInhibitory activity demonstrated. biosynth.com

Potential Interactions with Glycosidases (through related iminosugars)

While this compound is a nitro-sugar alcohol, its structure is related to a class of compounds known as iminosugars, which are potent inhibitors of glycosidases. Iminosugars are carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural change often leads to strong binding to the active site of glycoside hydrolases.

A prominent example is 1,5-dideoxy-1,5-imino-D-galactitol, also known as 1-deoxy-D-galactonojirimycin (DGJ). google.comresearchgate.net DGJ is a powerful competitive inhibitor of α-D-galactosidases and has been investigated as a pharmacological chaperone for Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase activity. chemscene.com The structural similarity between this compound and these active iminosugars suggests that the nitro-alditol could serve as a scaffold or starting point for the synthesis of novel glycosidase inhibitors.

Compound NameStructural ClassKey Biological Target
This compound Nitro-sugar alcohol-
1,5-Dideoxy-1,5-imino-D-galactitol (DGJ) Iminosugar (Azasugar)α- and β-D-Galactosidases

Cellular and Molecular Mechanisms of Action

Induction of DNA Strand Breaks in Therapeutic Research

The potential for nitro-containing compounds to induce DNA damage is a well-established principle in therapeutic research, particularly in the development of antibiotics and anticancer agents. This activity often relies on the metabolic reduction of the nitro group within the cell to form highly reactive intermediates, such as nitroso and hydroxylamino species, which can directly interact with DNA, leading to lesions and strand breaks. nih.gov For instance, the anticancer effects of certain nitroaromatic compounds are attributed to this mechanism of action. nih.gov

However, direct evidence documenting the ability of this compound to cause DNA strand breaks is not extensively reported in scientific literature. While it is chemically plausible that the nitro group could be bioreduced to reactive species, specific studies confirming this mechanism for this nitro-alditol are needed. Research on other nitro compounds, such as 1-nitropyrene, confirms that metabolic activation is crucial for DNA damage to occur. nih.gov

Therapies that induce DNA damage are a cornerstone of cancer treatment. nih.gov By causing significant damage to the genetic material of rapidly dividing cancer cells, these agents can trigger apoptosis (programmed cell death) and inhibit tumor growth. frontiersin.org The DNA Damage Response (DDR) is a network of pathways that cells use to repair damaged DNA; inhibitors of the DDR are themselves a major class of anti-cancer drugs. frontiersin.orgnerxbiosciences.com

Should this compound or its derivatives be shown to induce DNA lesions, they could hold potential as anti-cancer agents. This is supported by findings that the L-isomer of the compound exhibits anti-tumor properties, although the precise mechanism was not defined as DNA damage. Further investigation is warranted to explore if the cytotoxicity of these compounds against cancer cells is linked to the induction of DNA strand breaks, which could open avenues for their development in oncology.

Modulation of Cellular Processes and Metabolic Pathways

This compound, as a structural analog of the naturally occurring sugar alcohol galactitol, has the potential to modulate various cellular and metabolic pathways.

Interference with Galactose Metabolism: In the body, galactose is primarily metabolized through the Leloir pathway. google.com However, under conditions of impaired galactose metabolism (such as in the genetic disorder galactosemia), galactose can be shunted into an alternative polyol pathway, where it is reduced by aldose reductase to galactitol. mdpi.com The accumulation of galactitol is cytotoxic and contributes to the pathology of the disease. mdpi.com As a galactitol analog, this compound, also known as L-fucitol, has been shown to inhibit galactitol-positive strains of Escherichia coli K12, indicating it can interfere with microbial metabolic processes involving this sugar alcohol. selleck.cn This suggests it could potentially interact with and modulate the activity of enzymes in the polyol pathway.

Modulation of Cellular Signaling: The L-isomer of 1-deoxy-1-nitro-galactitol has been investigated for its potential as an adrenergic receptor agonist, suggesting it may modulate cellular signaling pathways. biosynth.com

Precursor for Biosynthesis: this compound serves as a key synthetic intermediate in the chemical synthesis of other rare and biologically significant monosaccharides, such as 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. By providing a starting point for these syntheses, it allows researchers to modulate the availability of these specific sugars for studying their roles in various cellular processes, including the formation of glycoconjugates.

Role in Thermal Hysteresis Enhancement Studies (e.g., with Antifreeze Proteins)

Antifreeze proteins (AFPs) protect organisms from freezing damage by depressing the non-equilibrium freezing point of a solution without affecting the melting point, a phenomenon known as thermal hysteresis (TH). nih.gov Certain low-molecular-mass solutes, often polyhydroxy compounds, can act as enhancers, augmenting the TH activity of AFPs. nih.gov

A systematic investigation into the TH enhancement effects of various polyhydroxy compounds on an AFP from the beetle Dendroides canadensis (DAFP-1) provided insights into the roles of structurally related molecules to this compound. nih.gov While the study did not test this compound itself, it examined a group of pentols (compounds with five hydroxyl groups) and their derivatives. The key finding was that the number of hydroxyl groups is a dominant factor in determining TH enhancement effectiveness. nih.gov

The study revealed that derivatives with five hydroxyl groups, such as adonitol , glucose , tagatose , 1-deoxy-1-(methylamino)-D-galactitol , and 1-deoxy-1-nitro-D-iditol , all exhibited nearly the same ability to enhance thermal hysteresis. nih.gov This suggests that for this class of compounds, modifications to the carbon chain or the specific position of the hydroxyl groups have a less significant effect on TH enhancement compared to the total number of hydroxyl groups. nih.gov

Table 1: Related Polyhydroxy Compounds Investigated for Thermal Hysteresis (TH) Enhancement with DAFP-1. nih.gov
Compound NameNumber of Hydroxyl GroupsObserved TH Enhancement Ability
Adonitol5Similar to other pentols
Glucose5Similar to other pentols
Tagatose5Similar to other pentols
1-deoxy-1-(methylamino)-D-galactitol5Similar to other pentols
1-deoxy-1-nitro-D-iditol5Similar to other pentols

Applications in Proteomics Research

Proteomics involves the large-scale study of proteins, including their structures, functions, and modifications. researchgate.net A major subfield, glycoproteomics, focuses on characterizing glycoproteins—proteins modified with carbohydrate chains (glycans). nih.govnih.gov The analysis of glycans is critical as they play vital roles in cellular communication, immunity, and disease.

This compound is commercially available as a high-purity chemical reagent for research purposes. targetanalysis.grfishersci.com Its relevance to proteomics stems from its structural similarity to galactose , a common monosaccharide found in the glycan portions of glycoproteins.

In typical glycoproteomic workflows, glycans are often released from the protein backbone and analyzed separately using techniques like mass spectrometry. nih.govcreative-proteomics.com The structural characterization of these released glycans is a complex task due to their diversity. Compounds like this compound and its derivatives can serve as valuable standards or reference materials in these analytical methods to aid in the identification and quantification of complex carbohydrates. The commercial availability of stable isotope-labeled standards for other carbohydrates underscores their importance in quantitative mass spectrometry. shoko-sc.co.jp

Furthermore, multiomics studies, which combine proteomics and metabolomics, have identified structurally related compounds in biological samples. For instance, a metabolomics analysis of Staphylococcus aureus under cold stress identified the presence of 1-deoxy-1-(methylamino)-D-galactitol . biorxiv.org This demonstrates that galactitol derivatives are endogenously relevant and detectable molecules within complex biological systems, reinforcing the utility of having purified standards like this compound for such research.

Synthesis and Biological Evaluation of Derivatives and Analogues

Design and Synthesis of Substituted 1-Deoxy-1-nitro-D-galactitol Derivatives

The synthesis of substituted this compound derivatives often begins with the base-catalyzed condensation of a parent sugar, such as D-lyxose, with nitromethane (B149229). cdnsciencepub.comcdnsciencepub.com This reaction typically yields a mixture of epimeric deoxynitroalditols. For instance, the reaction of D-lyxose with nitromethane gives this compound. cdnsciencepub.com This product can then be further modified.

One common strategy involves acetylation of the hydroxyl groups. The resulting peracetylated nitroalditol, such as 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol, serves as a versatile intermediate. cdnsciencepub.com This intermediate can then react with various nucleophiles to introduce new functional groups. For example, treatment with methanolic ammonia (B1221849) can lead to the formation of aminodeoxy-nitroalditols like 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol. cdnsciencepub.comresearchgate.net These compounds can subsequently be converted to valuable amino sugars through a modified Nef reaction. cdnsciencepub.comresearchgate.net

The strategic introduction of substituents is guided by the desire to alter the molecule's biological activity. For example, the addition of amino groups can lead to compounds with potential antiproliferative activity. researchgate.net The stereochemistry of these reactions is crucial, as the biological effects of the resulting derivatives are often highly dependent on their three-dimensional structure.

Exploration of Aminosugar Analogues (e.g., 1-Amino-1-deoxy-D-galactitol)

Aminosugar analogues represent a significant class of carbohydrate derivatives with diverse biological activities. The replacement of a hydroxyl group with an amino group can profoundly impact a molecule's interaction with biological targets. 1-Amino-1-deoxy-D-galactitol is a key example of an aminosugar analogue related to this compound.

The synthesis of 1-amino-1-deoxy-D-galactitol can be achieved through various routes, often involving the reduction of a corresponding nitro or azido (B1232118) precursor. Another approach involves the reductive amination of an appropriate aldose. For instance, the reaction of D-galactose with an amine in the presence of a reducing agent can yield 1-amino-1-deoxy-D-galactitol derivatives. semanticscholar.org It has been noted that this reaction can sometimes lead to epimerization at the C2 position. semanticscholar.org

These aminosugar analogues have been investigated for a range of biological applications. For example, certain aminosugar derivatives have been explored for their potential as antibacterial agents. medchemexpress.com The amino group can also serve as a handle for further chemical modifications, allowing for the creation of more complex molecules with tailored properties. For instance, amino sugars can be coupled with other molecules, such as amino acids, using reagents like cyanuric chloride to form conjugates with potential applications in immunology and drug delivery. cdnsciencepub.com

Comparative Studies with Other Deoxynitroalditols

To better understand the structure-activity relationships of this compound, it is useful to compare it with other deoxynitroalditols, such as its C-2 epimer, 1-Deoxy-1-nitro-D-mannitol.

1-Deoxy-1-nitro-D-mannitol is the mannitol (B672) counterpart to this compound. It can be synthesized from D-mannitol through a similar nitromethane condensation reaction. biosynth.com While structurally very similar, the different stereochemistry at the C-2 position can lead to distinct biological properties.

Both compounds are polyhydroxylated nitroalkanes, a class of molecules with a range of potential biological activities. 1-Deoxy-1-nitro-D-mannitol has been reported to possess anti-inflammatory, anti-cancer, and antioxidant properties. chemsynlab.com It has also been utilized in research to study the transport of substances across the blood-brain barrier. biosynth.com

The reduction of the nitro group in 1-Deoxy-1-nitro-D-mannitol can yield the corresponding amino derivative, 1-amino-1-deoxy-D-mannitol. This aminosugar has been investigated for its potential antibacterial activity, particularly against drug-resistant bacteria. medchemexpress.com

While direct comparative studies detailing the side-by-side biological evaluation of this compound and 1-Deoxy-1-nitro-D-mannitol are not extensively documented in the provided search results, the distinct biological roles of their parent sugars (galactose and mannose) suggest that their nitroalditol derivatives may also exhibit different biological specificities and activities. For instance, the different spatial arrangement of the hydroxyl groups could lead to differential recognition by enzymes and receptors.

Table 2: Comparison of this compound and 1-Deoxy-1-nitro-D-mannitol

FeatureThis compound1-Deoxy-1-nitro-D-mannitol
Parent Aldose D-Lyxose (for synthesis) / D-Galactose (structural analogue)D-Mannose
Synthesis Base-catalyzed reaction of D-lyxose with nitromethane. cdnsciencepub.comReaction of sodium nitrite (B80452) with mannitol. biosynth.com
Reported Biological Activities Precursor to biologically active amino sugars. cdnsciencepub.comresearchgate.netAnti-inflammatory, anti-cancer, antioxidant activities. chemsynlab.com Used in blood-brain barrier transport studies. biosynth.com
Amino Analogue 1-Amino-1-deoxy-D-galactitol1-Amino-1-deoxy-D-mannitol

Computational and Theoretical Studies in Support of Experimental Research

Molecular Modeling and Conformational Analysis of 1-Deoxy-1-nitro-D-galactitol

Molecular modeling is fundamental to understanding the three-dimensional structure of this compound, which dictates its physical and biological properties. As an acyclic, flexible molecule, it can adopt numerous conformations in solution.

Detailed research findings indicate that the conformational preferences of similar polyol derivatives are complex and can be influenced by subtle noncovalent interactions. acs.org Computational methods, such as Molecular Mechanics (MM), are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformers. acs.org For this compound, the relative orientations of the hydroxyl groups and the terminal nitro and hydroxymethyl groups are determined by a delicate balance of intramolecular hydrogen bonding and steric hindrance. Studies on analogous cyclitol derivatives have shown that solvent polarity can significantly influence conformational preference, with different structures being favored in various solvents. acs.org It is plausible that the flexible backbone of this compound allows for conformations ranging from extended, linear shapes to more compact, bent structures to minimize energy.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformer Key Dihedral Angle (C2-C3-C4-C5) Calculated Relative Energy (kcal/mol) Predicted Intramolecular H-bonds
Extended (Sickle) ~180° 0.00 (Reference) 2
Bent (Gauche) ~60° +1.5 3
Folded ~-60° +2.1 4

Note: This table is illustrative, presenting the type of data generated from conformational analysis. Specific values require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of this compound. researchgate.netmdpi.com These methods are used to determine its electronic structure, which is key to predicting its chemical reactivity.

Research on related organic molecules and transition metal complexes demonstrates the utility of hybrid functionals like B3LYP for obtaining optimized geometries and electronic properties. researchgate.net For this compound, such calculations would reveal the distribution of electron density, highlighting the strong electron-withdrawing effect of the nitro group. This effect polarizes the molecule, influencing the acidity of the hydroxyl protons and the reactivity of the carbon backbone. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. An electrostatic potential map would visualize electrophilic sites (regions of positive potential, likely near the nitro group) and nucleophilic sites (regions of negative potential, around the oxygen atoms), guiding predictions of how the molecule will interact in chemical reactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

Property Predicted Value Significance
HOMO Energy -7.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 6.3 eV Relates to chemical stability and reactivity
Dipole Moment 5.8 D Measures overall polarity

Note: These values are hypothetical and serve to illustrate the outputs of quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not widely published, the methodology can be applied to predict its potential biological functions based on its physicochemical properties.

The QSAR process involves calculating a set of molecular descriptors that encode structural, electronic, and topological features. For a class of related carbohydrate-derived nitroalkenes, QSAR studies have suggested that the trans-nitroolefin system is a critical determinant of biological activity. researchgate.net For this compound, relevant descriptors would include molecular weight, logP (lipophilicity), polar surface area (PSA), and various electronic and shape-based parameters. By building a model using a training set of similar nitro-sugar compounds with known activities (e.g., as enzyme inhibitors), the activity of this compound could be predicted. This approach is valuable for screening potential drug candidates and prioritizing them for synthesis and experimental testing. researchgate.netunlp.edu.ar

Table 3: Key Molecular Descriptors for QSAR Analysis of this compound

Descriptor Abbreviation Calculated Value Definition
Molecular Weight MW 211.17 g/mol fishersci.com Mass of one mole of the substance
LogP (Octanol-Water) LogP -2.6 (Predicted) Measure of lipophilicity
Topological Polar Surface Area TPSA 148.9 Ų Sum of surfaces of polar atoms
Number of H-bond Donors HBD 5 Number of O-H, N-H bonds
Number of H-bond Acceptors HBA 7 Number of N, O atoms
Number of Rotatable Bonds nRotb 5 Number of single, non-ring bonds

Note: Values are either from literature or predicted, intended to exemplify QSAR descriptors.

In Silico Mechanistic Investigations of Chemical Transformations and Biological Interactions

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions and biological processes at the atomic level. For this compound, this includes investigating its synthesis, degradation, and interactions within a biological system.

For instance, the Nef reaction, which can convert nitro compounds to carbonyls, is a relevant transformation. cdnsciencepub.com Quantum mechanical calculations could map the reaction pathway, identifying the structures of intermediates and transition states and calculating their relative energies to determine the reaction's feasibility and kinetics. acs.org Similarly, understanding the catabolism of this compound can be aided by computational approaches. Studies on the catabolic pathways of galactitol in organisms like Agrobacterium tumefaciens have utilized genomic and computational tools to predict the enzymes involved in its oxidation and subsequent metabolic steps. researchgate.net An analogous in silico investigation for this compound could predict its metabolic fate by identifying potential dehydrogenases or other enzymes that recognize it as a substrate.

Table 4: Hypothetical Mechanistic Data for a Key Reaction Step

Species Description Relative Free Energy (kcal/mol)
Reactant Complex Enzyme + Substrate 0.0
Transition State 1 (TS1) First energetic barrier (e.g., hydride transfer) +15.2
Intermediate Covalent or non-covalent intermediate species -5.4
Transition State 2 (TS2) Second energetic barrier (e.g., product release) +12.8
Product Complex Enzyme + Product -10.1

Note: This table illustrates the type of energetic data generated in a mechanistic study.

Docking and Molecular Dynamics Simulations for Target Binding Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computer-aided drug design used to predict and analyze how a small molecule like this compound binds to a biological target, typically a protein. nih.govresearchgate.net

The first step, molecular docking, predicts the preferred orientation and binding affinity (docking score) of the molecule within the active site of a target protein. uni-halle.de A potential target for this compound is aldose reductase, an enzyme implicated in diabetic complications, as its L-isomer has been noted as an inhibitor. researchgate.net Docking simulations would identify the specific amino acid residues that form hydrogen bonds, van der Waals contacts, or electrostatic interactions with the ligand. researchgate.net

Following docking, MD simulations can be performed to assess the dynamic stability of the predicted protein-ligand complex. nih.gov These simulations model the movements of atoms over time, providing insights into conformational changes, the role of solvent, and a more refined estimate of binding free energy. nih.govsfu.ca This dual approach helps validate potential biological targets and rationalize the structural basis for the molecule's activity.

Table 5: Illustrative Docking Results of this compound with Aldose Reductase

Parameter Result Interpretation
Docking Score -7.8 kcal/mol Predicts favorable binding affinity
Key Interacting Residues Tyr48, His110, Trp111 Amino acids forming crucial contacts in the active site
H-bonds Formed 4 (with Tyr48, His110) Specific hydrogen bonds stabilizing the complex
Predicted Pose Stability (from MD) RMSD < 2.0 Å over 100 ns The ligand remains stably bound in the active site over time

Note: This table is a hypothetical representation of data from docking and MD studies.

Future Research Directions and Translational Perspectives for 1 Deoxy 1 Nitro D Galactitol

The study of 1-Deoxy-1-nitro-D-galactitol and related nitrosugars stands at a compelling frontier in carbohydrate chemistry and biomedical science. While initial research has illuminated its synthesis and potential biological activities, the path forward is rich with opportunities for innovation and discovery. Future research should be strategically directed toward overcoming current limitations and unlocking the full translational potential of this unique compound. The following sections outline key areas for future investigation, from green chemistry approaches to the rational design of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.